叔丁基(2-氧代哌啶-3-基)氨基甲酸酯

描述

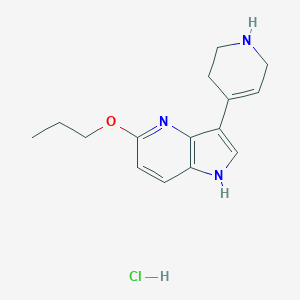

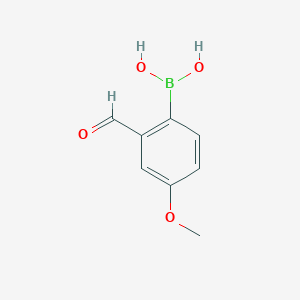

Tert-Butyl (2-oxopiperidin-3-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a lactam (2-oxo) group, and a tert-butyl carbamate moiety. This structure is a common feature in the synthesis of compounds with potential medicinal properties, such as enzyme inhibitors and receptor modulators.

Synthesis Analysis

The synthesis of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives has been explored in several studies. For instance, a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a one-pot, two-step telescoped sequence starting from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Another study reported the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derivatives of tert-butyl (2-oxopiperidin-3-yl)carbamate, using L-selectride and the Mitsunobu reaction . Additionally, an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, was proposed, involving a series of steps such as SN2 substitution, borohydride reduction, and oxidation .

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and exhibits strong O-H...O=C hydrogen bonds in its crystal structure . These structural features are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives has been explored in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be considered as N-(Boc) nitrone equivalents, have been synthesized and shown to react with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has also been studied, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-oxopiperidin-3-yl)carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of these compounds. The lactam and carbamate functionalities are polar and can participate in hydrogen bonding, which is significant for their solubility in various solvents and potential biological activity. The studies mentioned do not provide detailed physical property data, but such properties are typically determined experimentally and are essential for the practical application of these compounds in chemical synthesis and drug development.

科学研究应用

光氧化还原催化的胺化

叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯与邻羟基芳基烯胺酮的光氧化还原催化胺化用于组装一系列 3-氨基色酮的新级联途径。该方法促进了各种氨基嘧啶的合成,扩大了光催化方案中的应用 (Wang 等人, 2022).

立体选择性合成

叔丁基-3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物进行立体选择性合成。该过程涉及 L-选择剂反应和三津野反应,得到定量的叔丁基(3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯 (Boev 等人, 2015).

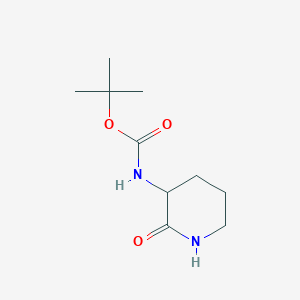

作为中间体的合成

叔丁基-4-甲基-3-氧代哌啶-1-羧酸酯作为合成蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体。合成过程包括多个步骤,从 4-甲基吡啶开始,以目标产物结束 (陈新志, 2011).

哌啶衍生物合成

叔丁基-4-氧代哌啶-1-羧酸酯二甲基腙的反应导致叔丁基-3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯的形成。这些化合物以高立体选择性进行环化,形成 N-Boc 哌啶衍生物 (Moskalenko & Boev, 2014).

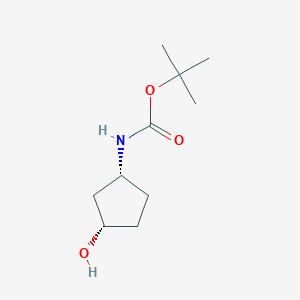

叔丁基((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯的制备

通过 Boc 参与邻基参与,可以高产率地制备叔丁基((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯。这种方法在简便性和成本效益方面具有显着优势 (Li 等人, 2015).

用于蛋白酶抑制剂的不对称羟醛缩合途径

叔丁基((S)-2-(3,5-二氟苯基)-1-((S)-环氧-2-基)乙基)氨基甲酸酯的对映选择性合成导致有效的 β-分泌酶抑制剂。合成使用不对称顺式和反式羟醛缩合反应来设置立体中心 (Ghosh 等人, 2017).

同构晶体结构研究

叔丁基(5-氯戊二炔-1-基)氨基甲酸酯及其衍生物因其同构晶体结构而受到研究。这些结构通过分叉的 N—H⋯O 氢键和 C—X⋯O 卤素键连接 (Baillargeon 等人, 2017).

糖基化转移氨基甲酰化

叔丁基氨基甲酸酯通过糖基化转移氨基甲酰化转化为异头 2-脱氧-2-氨基糖氨基甲酸酯。该反应对各种保护基团具有良好的耐受性,允许生成非天然糖肽结构单元 (Henry & Lineswala, 2007).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

tert-butyl N-(2-oxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBSATYPIISWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611723 | |

| Record name | tert-Butyl (2-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-oxopiperidin-3-yl)carbamate | |

CAS RN |

99780-98-0 | |

| Record name | tert-Butyl (2-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxopiperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)